molecular formula C21H25N3O2S B12448864 2-methoxy-3-methyl-N-{[4-(piperidin-1-yl)phenyl]carbamothioyl}benzamide

2-methoxy-3-methyl-N-{[4-(piperidin-1-yl)phenyl]carbamothioyl}benzamide

Cat. No.: B12448864
M. Wt: 383.5 g/mol
InChI Key: AHXCOSLTJTVFQP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-(2-METHOXY-3-METHYLBENZOYL)-1-[4-(PIPERIDIN-1-YL)PHENYL]THIOUREA is a synthetic organic compound that belongs to the class of thioureas. Thioureas are known for their diverse applications in medicinal chemistry, agriculture, and material science. This compound, in particular, may exhibit unique properties due to the presence of methoxy, methyl, and piperidinyl groups.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2-METHOXY-3-METHYLBENZOYL)-1-[4-(PIPERIDIN-1-YL)PHENYL]THIOUREA typically involves the reaction of 2-methoxy-3-methylbenzoic acid with 4-(piperidin-1-yl)aniline in the presence of a thiourea reagent. The reaction conditions may include:

    Solvent: Common solvents like dichloromethane or ethanol.

    Catalyst: Acid catalysts such as hydrochloric acid or sulfuric acid.

    Temperature: Moderate temperatures ranging from 50°C to 100°C.

    Time: Reaction times can vary from a few hours to overnight.

Industrial Production Methods

Industrial production methods for this compound would likely involve large-scale batch reactors with precise control over temperature, pressure, and reaction time to ensure high yield and purity. The use of automated systems for monitoring and controlling the reaction parameters is common in industrial settings.

Chemical Reactions Analysis

Types of Reactions

3-(2-METHOXY-3-METHYLBENZOYL)-1-[4-(PIPERIDIN-1-YL)PHENYL]THIOUREA can undergo various chemical reactions, including:

    Oxidation: The compound may be oxidized using reagents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using agents like sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur at the piperidinyl or methoxy groups.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in acetic acid at room temperature.

    Reduction: Sodium borohydride in methanol at 0°C.

    Substitution: Sodium hydride in dimethylformamide at 60°C.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols.

Scientific Research Applications

Chemistry

In chemistry, 3-(2-METHOXY-3-METHYLBENZOYL)-1-[4-(PIPERIDIN-1-YL)PHENYL]THIOUREA can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for various functionalization reactions.

Biology

In biological research, this compound may be investigated for its potential as an enzyme inhibitor or receptor ligand. Its interactions with biological macromolecules can provide insights into its mechanism of action.

Medicine

In medicinal chemistry, 3-(2-METHOXY-3-METHYLBENZOYL)-1-[4-(PIPERIDIN-1-YL)PHENYL]THIOUREA may be explored for its potential therapeutic applications, such as anticancer, antiviral, or antimicrobial activities.

Industry

In industry, this compound can be used in the development of new materials, such as polymers or coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 3-(2-METHOXY-3-METHYLBENZOYL)-1-[4-(PIPERIDIN-1-YL)PHENYL]THIOUREA involves its interaction with specific molecular targets, such as enzymes or receptors. The methoxy and piperidinyl groups may play a crucial role in binding to these targets, leading to inhibition or activation of biological pathways.

Comparison with Similar Compounds

Similar Compounds

    Thiourea: A simple thiourea compound with similar functional groups.

    Benzoylthiourea: A compound with a benzoyl group attached to the thiourea moiety.

    Piperidinylthiourea: A compound with a piperidinyl group attached to the thiourea moiety.

Uniqueness

3-(2-METHOXY-3-METHYLBENZOYL)-1-[4-(PIPERIDIN-1-YL)PHENYL]THIOUREA is unique due to the combination of methoxy, methyl, and piperidinyl groups, which may confer distinct chemical and biological properties compared to other thioureas.

Properties

Molecular Formula

C21H25N3O2S

Molecular Weight

383.5 g/mol

IUPAC Name

2-methoxy-3-methyl-N-[(4-piperidin-1-ylphenyl)carbamothioyl]benzamide

InChI

InChI=1S/C21H25N3O2S/c1-15-7-6-8-18(19(15)26-2)20(25)23-21(27)22-16-9-11-17(12-10-16)24-13-4-3-5-14-24/h6-12H,3-5,13-14H2,1-2H3,(H2,22,23,25,27)

InChI Key

AHXCOSLTJTVFQP-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=CC=C1)C(=O)NC(=S)NC2=CC=C(C=C2)N3CCCCC3)OC

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.